molecular formula C12H17ClN2O B13540788 (2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride

(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B13540788
M. Wt: 240.73 g/mol
InChI Key: CUWAXGPYYZOQSB-VZXYPILPSA-N
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Description

(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as N-methylpyrrolidine and phenylacetic acid.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including esterification and reduction.

    Chiral Resolution: The chiral resolution step is crucial to obtain the desired (2R,5S) configuration. This is often achieved using chiral catalysts or resolving agents.

    Final Conversion: The final step involves the conversion of the intermediate to the hydrochloride salt form, ensuring the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5S)-5-phenylpyrrolidine-2-carboxamide
  • (2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxylate

Uniqueness

The unique stereochemistry of (2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride distinguishes it from other similar compounds. Its specific configuration contributes to its distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c1-13-12(15)11-8-7-10(14-11)9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3,(H,13,15);1H/t10-,11+;/m0./s1

InChI Key

CUWAXGPYYZOQSB-VZXYPILPSA-N

Isomeric SMILES

CNC(=O)[C@H]1CC[C@H](N1)C2=CC=CC=C2.Cl

Canonical SMILES

CNC(=O)C1CCC(N1)C2=CC=CC=C2.Cl

Origin of Product

United States

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